Elevated Lipophilicity (LogP 4.25) Enables Enhanced Membrane Permeability and Altered Chromatographic Retention Relative to 6-Methoxy Analog (LogP 2.78)
6-Ethoxynaphthalene-2-sulfonyl chloride exhibits a computed LogP of 4.24680, compared to 2.7759 for the 6-methoxynaphthalene-2-sulfonyl chloride analog. This difference of ΔLogP = +1.47 units represents a 30‑fold increase in octanol–water partition coefficient . The higher lipophilicity of the 6‑ethoxy derivative translates to increased membrane permeability and distinct chromatographic retention behavior in reversed‑phase HPLC. For structure–activity relationship (SAR) studies, this difference is sufficient to alter bioavailability predictions and compound ranking in screening cascades.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 4.24680 |
| Comparator Or Baseline | 6-Methoxynaphthalene-2-sulfonyl chloride: LogP 2.7759 |
| Quantified Difference | ΔLogP = +1.47 (≈30‑fold higher partition coefficient) |
| Conditions | Computed LogP (octanol‑water partition coefficient) |
Why This Matters
A 1.47-unit LogP difference is consequential in medicinal chemistry, where even a 0.5-unit change can shift a compound between CNS‑penetrant and peripherally restricted profiles, impacting target engagement and off‑target risk.
